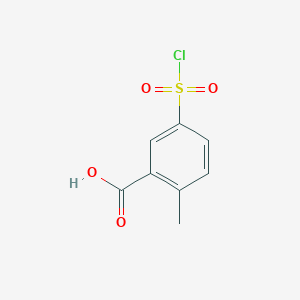

5-(Chlorosulfonyl)-2-methylbenzoic acid

Description

Historical Context and Discovery in Synthetic Chemistry

Specific historical details regarding the initial discovery and synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid are not prominently featured in widely available scientific literature. However, the methods for its preparation are based on well-established and fundamental reactions in organic synthesis. The most logical and common route for its synthesis is the direct chlorosulfonation of 2-methylbenzoic acid (o-toluic acid).

This reaction is a type of electrophilic aromatic substitution, where a strong electrophile, typically generated from chlorosulfonic acid (ClSO₃H), attacks the aromatic ring. The directing effects of the existing substituents on the ring—the methyl group and the carboxylic acid group—guide the incoming chlorosulfonyl group primarily to the 5-position. This type of transformation has been a standard tool in a chemist's arsenal for over a century for creating aryl sulfonyl chlorides, which are key precursors to many other compounds. For instance, the chlorosulfonation of related benzoic acid derivatives is a documented industrial process. google.com

Significance of the Chlorosulfonyl and Carboxylic Acid Functionalities in Organic Synthesis

The synthetic value of this compound is derived directly from the distinct reactivity of its two functional groups.

The Chlorosulfonyl Group (-SO₂Cl): The chlorosulfonyl group is a highly reactive electrophile. arxada.com Its primary utility is in the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. ekb.eg This is achieved by reacting the sulfonyl chloride with primary or secondary amines, which act as nucleophiles, displacing the chloride ion. organic-chemistry.org This reaction is a robust and widely used method for incorporating the sulfamoyl moiety (-SO₂NH-) into molecules. arxada.comtandfonline.com Beyond amines, the chlorosulfonyl group can react with other nucleophiles; for example, with alcohols, it forms sulfonate esters, and with water, it hydrolyzes to the corresponding sulfonic acid.

The Carboxylic Acid Group (-COOH): The carboxylic acid group is one of the most versatile functionalities in organic chemistry. ijprems.com It readily undergoes nucleophilic acyl substitution, where the hydroxyl (-OH) portion is replaced by an incoming nucleophile. fiveable.memsu.edu This class of reactions is fundamental for creating several important derivatives:

Esters: Formed by reacting the carboxylic acid with an alcohol, typically under acidic catalysis (Fischer esterification). jackwestin.com

Amides: Formed by reacting with an amine, often requiring an activating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction. jackwestin.com

Acid Chlorides: Generated by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. solubilityofthings.com

Furthermore, the carboxylic acid group is acidic and can be deprotonated by a base to form a carboxylate salt. msu.edu It can also be reduced to a primary alcohol using strong reducing agents. jackwestin.com

The presence of both of these reactive groups on a single aromatic scaffold allows for orthogonal synthesis, where one group can be reacted selectively while the other remains intact for a subsequent transformation, enabling the construction of diverse and complex molecules.

Table 2: Reactivity Summary of Functional Groups This interactive table outlines the primary transformations for the key functional groups of this compound.

| Functional Group | Reagent Type | Product Functional Group | Reaction Class |

|---|---|---|---|

| Chlorosulfonyl | Amine (R-NH₂) | Sulfonamide | Nucleophilic Substitution |

| Chlorosulfonyl | Alcohol (R-OH) | Sulfonate Ester | Nucleophilic Substitution |

| Chlorosulfonyl | Water (H₂O) | Sulfonic Acid | Hydrolysis |

| Carboxylic Acid | Alcohol (R-OH) / Acid Catalyst | Ester | Nucleophilic Acyl Substitution |

| Carboxylic Acid | Amine (R-NH₂) / Activating Agent | Amide | Nucleophilic Acyl Substitution |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride | Nucleophilic Acyl Substitution |

| Carboxylic Acid | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | Reduction |

Current Research Landscape and Emerging Applications

Current research does not typically focus on this compound as an end product but rather utilizes it as a strategic building block for more complex target molecules. Its bifunctional nature makes it an ideal scaffold for generating libraries of compounds in drug discovery and materials science.

In medicinal chemistry, the compound serves as a valuable intermediate for synthesizing novel therapeutic agents. The sulfonamide linkage formed from the chlorosulfonyl group is a well-known pharmacophore present in numerous antibacterial, anti-inflammatory, and diuretic drugs. Researchers can synthesize a variety of sulfonamide derivatives by reacting this compound with different amines, while the carboxylic acid group can be further modified to modulate properties like solubility and biological target interaction. For example, studies have shown that novel sulfonamides containing a benzoic acid scaffold can exhibit significant antimicrobial activity. nih.gov This highlights the potential of using this compound as a starting point for developing new anti-infective agents.

In the broader context of organic synthesis, the compound is an effective bifunctional linker. The two reactive handles can be used to connect different molecular fragments or to build polymers and other materials where specific functional groups are required at defined positions. The ability to perform sequential reactions on the two sites provides a powerful tool for constructing intricate molecular designs. While direct applications are sparse, its role as a precursor is noted in various patents, underscoring its utility in proprietary chemical synthesis. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chlorosulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWIOAWRARBKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308844 | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89001-57-0 | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89001-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089001570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89001-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 Chlorosulfonyl 2 Methylbenzoic Acid

Reactions at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is a powerful electrophile, making the sulfur atom susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

One of the most prevalent reactions involving the chlorosulfonyl group is its conversion to a sulfonamide. This transformation is achieved through nucleophilic substitution, where the chlorine atom is displaced by a nitrogen-containing nucleophile. The high electrophilicity of the sulfonyl sulfur facilitates these reactions.

5-(Chlorosulfonyl)-2-methylbenzoic acid readily reacts with primary and secondary amines, including aliphatic amines and anilines, to yield the corresponding N-substituted sulfonamides. organic-chemistry.orgekb.eg These reactions typically proceed under basic conditions to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. ekb.eg The reaction can be carried out with a variety of bases, such as pyridine (B92270) or aqueous sodium hydroxide. ekb.eggoogle.com The general method is versatile, accommodating a wide range of amines and allowing for the synthesis of diverse sulfonamide derivatives. organic-chemistry.org For instance, reacting sulfonyl chlorides with primary or secondary amines is a standard method for preparing sulfonamides. google.comscispace.com A similar process is described for 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester, which reacts with the secondary amine N-methylpiperazine in the presence of a base to form the corresponding sulfonamide. google.com

| Reactant Amine Type | General Structure | Product | General Conditions |

|---|---|---|---|

| Primary Amine | R-NH₂ | N-Alkyl/Aryl-5-(sulfamoyl)-2-methylbenzoic acid | Presence of a base (e.g., pyridine, NaOH) to neutralize HCl ekb.eggoogle.com |

| Secondary Amine | R₂NH | N,N-Dialkyl/Aryl-5-(sulfamoyl)-2-methylbenzoic acid | Presence of a base (e.g., pyridine, triethylamine) ekb.eggoogle.com |

| Aniline (B41778) | Ar-NH₂ | N-Phenyl-5-(sulfamoyl)-2-methylbenzoic acid | Often requires a catalyst (e.g., copper-based) for C-N coupling on the ring, but for sulfonamide formation, standard basic conditions are used ekb.egnih.govnih.gov |

In addition to amines, alcohols can also act as nucleophiles, attacking the electrophilic sulfur atom of the chlorosulfonyl group. This reaction, known as alcoholysis, results in the formation of sulfonate esters with the elimination of HCl. researchgate.net The kinetics of alcoholysis for aromatic sulfonyl chlorides, such as with methanol (B129727) and ethanol, have been studied, confirming this transformation. researchgate.net The reaction provides a direct route to sulfonate esters from sulfonyl chlorides. In some specific cases, such as with hydroxymethyl-substituted sulfonyl chlorides, the reaction with alcohols can proceed through an intramolecular cyclization to form a transient β-sultone, which is then opened by the alcohol nucleophile. researchgate.net

The nucleophilic substitution at the sulfonyl sulfur atom is a subject of detailed mechanistic study. For arenesulfonyl chlorides, the reaction with nucleophiles generally proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism. researchgate.netnih.gov This pathway involves the formation of a single transition state and does not proceed through a stable intermediate. researchgate.netnih.gov

The transition state is proposed to have a trigonal bipyramidal geometry, where the incoming nucleophile and the leaving chloride ion are in apical positions. researchgate.net The presence of an ortho-alkyl group, such as the methyl group in this compound, has been observed to accelerate the rate of nucleophilic substitution. nih.govmdpi.com This is considered a "steric acceleration" effect, where steric congestion in the initial tetrahedral state is relieved upon moving to the more open trigonal bipyramidal transition state. researchgate.netmdpi.com

An alternative mechanism can occur with alkanesulfonyl chlorides that have a hydrogen atom on the carbon adjacent to the sulfonyl group. acs.org Under basic conditions, this can lead to an elimination-addition pathway involving a highly reactive "sulfene" (R₂C=SO₂) intermediate. scispace.comacs.org However, for arenesulfonyl chlorides like this compound, which lack an alpha-hydrogen on the aromatic ring, direct nucleophilic attack at the sulfur center is the predominant mechanism. researchgate.netacs.org

The chlorosulfonyl group can undergo reduction, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net The common outcome of hydride reduction of sulfonyl chlorides is the formation of the corresponding mercaptans (thiols). researchgate.net However, an alternative and novel reaction pathway has been observed where the entire chlorosulfonyl moiety acts as a leaving group. researchgate.net In this SN2-type process, a hydride ion attacks the carbon atom to which the sulfonyl group is attached, displacing the -SO₂Cl group to furnish a reduced hydrocarbon product. researchgate.net

The sulfur atom in the chlorosulfonyl (-SO₂Cl) group already exists in its highest possible oxidation state of +6. Consequently, this functional group is generally resistant to further oxidation. Chemical literature focuses on the oxidation of other parts of a molecule or the synthesis of sulfonyl chlorides through oxidative processes, rather than the oxidation of the sulfonyl chloride group itself. researchgate.netorganic-chemistry.org Its stability towards oxidizing agents makes it a robust functional group during synthetic sequences that may involve oxidation of other substituents on the aromatic ring.

Nucleophilic Substitution Reactions for Sulfonamide Formation

Reactions at the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a primary site for derivatization, enabling the synthesis of esters, amides, and salts.

The conversion of this compound to its corresponding esters is a common transformation. This is typically achieved through Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. tcu.edu The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used or water is removed as it is formed. libretexts.org

The general reaction is as follows: C₈H₇ClO₄S + R-OH ⇌ C₈H₆ClO₄S-R + H₂O

Recent research has also explored the use of solid acid catalysts, such as those based on zirconium and titanium, for the esterification of various benzoic acids, offering potential for easier catalyst separation and recycling. mdpi.com The reactivity in these reactions allows for the synthesis of a diverse range of esters by varying the alcohol component.

| Reactant (Alcohol) | Catalyst | Product (Ester) | Typical Conditions |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 5-(chlorosulfonyl)-2-methylbenzoate | Reflux, 45-60 min tcu.edu |

| Ethanol | H₂SO₄ | Ethyl 5-(chlorosulfonyl)-2-methylbenzoate | Reflux |

| Propanol | Zr/Ti Solid Acid | Propyl 5-(chlorosulfonyl)-2-methylbenzoate | Reflux, 120°C mdpi.com |

The carboxylic acid function can be converted into an amide group. This transformation generally proceeds via a two-step sequence. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is commonly accomplished using thionyl chloride (SOCl₂). libretexts.orgcsbsju.edu The highly electrophilic acyl chloride then readily reacts with a primary or secondary amine to yield the corresponding amide.

Alternatively, coupling agents such as carbodiimides can be used to facilitate the direct reaction between the carboxylic acid and an amine, a method prevalent in peptide synthesis. csbsju.edu These reactions are fundamental in medicinal chemistry for linking the core molecule to various amine-containing fragments. For instance, the synthesis of N-acyl-α-amino acids involves the reaction of an activated carboxylic acid with an amino acid. mdpi.com

| Reactant (Amine) | Activating Agent | Product (Amide) | Reaction Type |

|---|---|---|---|

| Ammonia (NH₃) | SOCl₂ | 5-(Chlorosulfonyl)-2-methylbenzamide | Acyl Chloride Formation then Aminolysis |

| Methylamine (CH₃NH₂) | SOCl₂ | 5-(Chlorosulfonyl)-N,2-dimethylbenzamide | Acyl Chloride Formation then Aminolysis |

| Valine | SOCl₂ or Carbodiimide | 2-{[5-(Chlorosulfonyl)-2-methylbenzoyl]amino}-3-methylbutanoic acid | Acyl Halide/Peptide Coupling mdpi.com |

As a typical carboxylic acid, this compound readily undergoes acid-base reactions. When treated with an inorganic or organic base, it is deprotonated to form a carboxylate salt. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and various amines. This reaction is straightforward and results in the formation of a water-soluble salt, which can be useful for purification or for modifying the physical properties of the compound. The zwitterionic nature of amino acids, which involves a similar internal salt formation, can deactivate them from reacting to form peptides without the use of protecting groups. csbsju.edu

Reactions Involving the Aromatic Ring

The substituents on the benzene (B151609) ring dictate its reactivity towards electrophilic and nucleophilic attack.

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is significantly influenced by the existing substituents. libretexts.org The directing and activating/deactivating effects of each group must be considered:

-CH₃ (Methyl group): An activating group that directs incoming electrophiles to the ortho and para positions (positions 4 and 6).

-COOH (Carboxylic acid group): A deactivating group that directs incoming electrophiles to the meta position. libretexts.org

-SO₂Cl (Chlorosulfonyl group): A strongly deactivating group that also directs incoming electrophiles to the meta position. researchgate.net

Nucleophilic aromatic substitution (NAS) is a reaction pathway possible for aromatic rings that are highly electron-poor, a condition typically met by the presence of potent electron-withdrawing groups. masterorganicchemistry.com The chlorosulfonyl (-SO₂Cl) group is a powerful electron-withdrawing substituent that can activate an aromatic ring for nucleophilic attack. libretexts.org

For an NAS reaction to occur, a nucleophile attacks the electrophilic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org The parent molecule, this compound, does not possess a conventional leaving group (such as a halide) directly attached to the aromatic ring. Therefore, it does not typically undergo NAS reactions directly. However, the presence of the -SO₂Cl group significantly increases the electrophilicity of the ring carbons, particularly those ortho and para to it. This intrinsic activation is an important feature, suggesting that derivatives of this compound which do contain a suitable leaving group on the ring would be highly susceptible to nucleophilic aromatic substitution. libretexts.orgmdpi.com

Mechanistic Studies of Key Transformations

The chemical reactivity of this compound is predominantly dictated by the sulfonyl chloride functional group (-SO₂Cl), a versatile moiety in organic synthesis. magtech.com.cn Mechanistic studies of its transformations are crucial for understanding its reaction kinetics, predicting product formation, and optimizing reaction conditions for the synthesis of various derivatives. The reactions of this compound are generally centered around the electrophilic sulfur atom of the sulfonyl chloride group, which is susceptible to attack by a wide range of nucleophiles. The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the aromatic ring introduces a layer of complexity to its reactivity profile.

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound primarily involves nucleophilic substitution at the sulfur atom. The most common pathway is a bimolecular nucleophilic substitution (SN2-type) mechanism. cdnsciencepub.comnih.gov In this process, a nucleophile attacks the electrophilic sulfur center, leading to the displacement of the chloride ion.

Key Reaction Pathways:

Nucleophilic Substitution (SN2-type): This is the principal pathway for the derivatization of this compound. The reaction is initiated by the attack of a nucleophile (e.g., amines, alcohols, phenols) on the sulfur atom. This pathway is favored due to the high electrophilicity of the sulfur and the good leaving group ability of the chloride ion. The general scheme for this reaction is as follows:

R-Nu-H + ClSO₂-Ar-COOH → R-Nu-SO₂-Ar-COOH + HCl (where Nu = O, NH)

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form the corresponding sulfonic acid. This reaction also proceeds through a nucleophilic attack by a water molecule on the sulfur atom. Deuterium (B1214612) labeling studies on similar sulfonyl chlorides have shown that under neutral conditions, the reaction proceeds via direct substitution without the formation of a sulfene (B1252967) intermediate. nih.gov

Reactions with Unsaturated Compounds: Sulfonyl chlorides can participate in various reactions with alkenes, alkynes, and other unsaturated systems. magtech.com.cn These can include radical reactions, ionic additions, and annulations, expanding the synthetic utility of this compound beyond simple nucleophilic substitution. magtech.com.cn

The following table summarizes the primary reaction pathways for the sulfonyl chloride group.

| Reaction Type | Reactant | General Product | Mechanism |

| Sulfonamide Formation | Amine (R-NH₂) | Sulfonamide | SN2-type |

| Sulfonate Ester Formation | Alcohol (R-OH) | Sulfonate Ester | SN2-type |

| Hydrolysis | Water (H₂O) | Sulfonic Acid | SN2-type |

Transition State Analysis

The key to understanding the reactivity and stereochemistry of the reactions of this compound lies in the analysis of the transition state. For the predominant SN2-type mechanism, a trigonal bipyramidal transition state is widely accepted for nucleophilic attack at the sulfur atom. cdnsciencepub.com

In this transition state model:

The sulfur atom is hypervalent, forming five bonds.

The incoming nucleophile and the leaving chloride ion occupy the axial positions of the trigonal bipyramid.

The two oxygen atoms and the carbon atom of the benzene ring reside in the equatorial plane.

Computational and kinetic studies on related benzenesulfonyl chlorides support this model. cdnsciencepub.comacs.org The geometry of this transition state is a critical factor in determining the reaction rate. A more stable, lower-energy transition state leads to a faster reaction. The approach of the nucleophile along the z-axis to an available empty d-orbital on the sulfur atom facilitates the displacement of the chloride ion. cdnsciencepub.com

Recent computational investigations using Density Functional Theory (DFT) on similar sulfonyl chloride systems have further refined the understanding of these transition states, allowing for the calculation of energy profiles and the analysis of noncovalent interactions that stabilize the transition state structure. acs.org

Predicted Transition State Parameters for Nucleophilic Attack:

| Parameter | Description | Significance |

| Geometry | Trigonal Bipyramidal | Determines the stereochemical outcome of the reaction. |

| Bond Lengths | Elongated S-Cl and S-Nu bonds | Reflects the process of bond breaking and bond formation. |

| Charge Distribution | Partial negative charges on the nucleophile and leaving group | Indicates the polar nature of the transition state. |

Role of Substituents on Reactivity

The reactivity of the sulfonyl chloride group in this compound is significantly modulated by the electronic effects of the methyl (-CH₃) and carboxylic acid (-COOH) substituents on the benzene ring. These groups have opposing electronic influences, which affects the electrophilicity of the sulfur atom and the stability of the transition state.

Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-directing deactivator in electrophilic aromatic substitution due to its electron-withdrawing nature. quora.com In the context of nucleophilic attack on the sulfonyl chloride, its electron-withdrawing inductive and resonance effects increase the partial positive charge on the sulfur atom, making it more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increased reaction rate compared to unsubstituted benzenesulfonyl chloride.

Methyl Group (-CH₃): The methyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. It exerts a positive inductive effect (+I) and a hyperconjugative effect, donating electron density to the benzene ring. This electron-donating nature tends to decrease the electrophilicity of the sulfur atom, thereby potentially slowing down the rate of nucleophilic attack.

Summary of Substituent Effects on Reactivity:

| Substituent | Position | Electronic Effect | Predicted Impact on Sulfonyl Chloride Reactivity |

| Carboxylic Acid (-COOH) | meta | Electron-withdrawing (-I, -M) | Increases electrophilicity of sulfur, accelerates reaction rate. quora.com |

| Methyl (-CH₃) | ortho | Electron-donating (+I, hyperconjugation) | Decreases electrophilicity of sulfur, decelerates reaction rate. cdnsciencepub.com |

Derivatives and Analogues of 5 Chlorosulfonyl 2 Methylbenzoic Acid: Synthesis and Research

Sulfonamide Derivatives

The high reactivity of the sulfonyl chloride group in 5-(chlorosulfonyl)-2-methylbenzoic acid makes it a prime site for nucleophilic substitution, most commonly with amines to form sulfonamides. This class of derivatives is of significant interest in medicinal chemistry.

The synthesis of N-substituted sulfamoylbenzoic acids is typically achieved by reacting this compound with a primary or secondary amine. This reaction readily proceeds, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of the amine is crucial as the "N-substituent" introduced can significantly influence the biological activity and physicochemical properties of the resulting molecule.

For instance, a general synthetic route involves dissolving the this compound in a suitable solvent and then adding the desired amine. The reaction conditions, such as temperature and solvent, can be adjusted to optimize the yield and purity of the N-substituted sulfamoylbenzoic acid product. This straightforward synthetic accessibility allows for the creation of large libraries of related compounds for screening purposes. nih.gov

Researchers have also developed bifunctional derivatives that incorporate both a sulfonamide and an amide linkage. koreascience.krkchem.org A common strategy involves a multi-step synthesis. For example, 4-methylbenzoic acid can be coupled with a cyclic amine like ethylpiperazine-1-carboxylate to form an amide. koreascience.kr Subsequent reaction of this intermediate with chlorosulfonic acid introduces a chlorosulfonyl group, yielding a key intermediate such as ethyl-4-(3-(chlorosulfonyl)-4-methylbenzoyl)piperazine-1-carboxylate. koreascience.kr This intermediate can then be reacted with various anilines to produce a series of bifunctional sulfonamide-amide derivatives. koreascience.kr The structures of these complex molecules are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry. koreascience.kr

Another approach to creating bifunctional sulfonamide-amide derivatives starts with anthranilic acid, which is first reacted with a sulfonyl chloride to form a sulfonamide. nih.gov The carboxylic acid group of the resulting sulfonamide is then coupled with an amine or aniline (B41778) to form the final amide bond. nih.gov This modular synthesis allows for variation in both the sulfonamide and amide portions of the molecule. nih.gov

Ester Derivatives (e.g., Methyl 5-(chlorosulfonyl)-2-methylbenzoate)

Esterification of the carboxylic acid group of this compound is another common derivatization strategy. The resulting ester, such as methyl 5-(chlorosulfonyl)-2-methylbenzoate, can serve as a key intermediate in the synthesis of more complex molecules. google.combldpharm.com For example, methyl 2-chlorosulfonyl-3-methyl benzoate (B1203000) is a crucial intermediate in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl. google.com

The synthesis of these esters can be achieved through standard esterification methods, such as reacting the parent carboxylic acid with an alcohol in the presence of an acid catalyst. In a related example, methyl 5-methoxy-2-sulfoamoylbenzoate is synthesized via a multi-stage process that begins with the esterification of 3-methoxybenzoic acid with methanol (B129727). google.com The resulting ester is then subjected to sulfochlorination using chlorosulfonic acid to introduce the reactive sulfonyl chloride group. google.com This highlights the utility of the ester as a protected form of the carboxylic acid while other transformations are carried out on the molecule.

Analogues with Modified Aromatic Ring Substituents (e.g., halogen, methoxy)

The properties and reactivity of this compound can be further tuned by altering the substituents on the aromatic ring. Introducing groups like halogens or methoxy (B1213986) groups can have profound effects on the electronic environment of the ring and the reactivity of the functional groups.

For example, the synthesis of methyl 5-(chlorosulfonyl)-2-methoxybenzoate involves the chlorosulfonation of methyl 2-methoxybenzoate. This compound, with a methoxy group at the 2-position, serves as a valuable intermediate for pharmaceuticals and agrochemicals. The synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides has also been reported, where a chloro group is present on the sulfonamide ring system. asianpubs.org

The nature and position of substituents on the aromatic ring significantly influence the reactivity of the molecule and the properties of its derivatives. Electron-donating groups, such as methyl or methoxy groups, can increase the electron density of the aromatic ring, potentially affecting the rate and orientation of further electrophilic aromatic substitution reactions. A theoretical study on methylxanthines showed that increasing the number of methyl substituents increases the basicity of the molecule. nih.gov

Conversely, electron-withdrawing groups, like halogens, can decrease the electron density of the ring. These electronic effects can alter the acidity of the carboxylic acid, the reactivity of the sulfonyl chloride group, and the biological activity of the resulting derivatives. For example, the placement of a methyl group can influence the physicochemical properties and biological activities of resulting compounds. nih.gov The strategic placement of different substituents allows for the fine-tuning of a compound's characteristics for specific applications.

Deuterated Analogues for Mechanistic and Metabolic Studies

The synthesis of isotopically labeled compounds, particularly deuterated analogues, is a powerful tool in chemical and biological research. Replacing hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, does not significantly alter the chemical properties of a molecule but provides a "heavy" label that can be traced and distinguished in various analytical techniques.

While specific research on deuterated analogues of this compound is not widely published, the principles of using deuterium labeling are well-established in the study of related compounds. For instance, deuterated compounds are frequently used in mechanistic studies to probe reaction pathways and in metabolic studies to track the fate of a drug or xenobiotic in a biological system. The increased mass of deuterium can also lead to a kinetic isotope effect, where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. This effect can be exploited to develop "metabolically protected" drugs with improved pharmacokinetic profiles.

Applications of 5 Chlorosulfonyl 2 Methylbenzoic Acid and Its Derivatives in Advanced Organic Chemistry

Building Blocks for Complex Organic Molecules

The unique arrangement of functional groups in 5-(chlorosulfonyl)-2-methylbenzoic acid makes it an ideal scaffold for constructing more complex molecular architectures. The chlorosulfonyl group is readily converted into sulfonamides, sulfonic esters, and other sulfur-containing functionalities, while the carboxylic acid group can be transformed into esters, amides, and other derivatives. This dual reactivity enables the synthesis of a wide range of compounds with diverse biological activities. For instance, it is a key component in the development of selective herbicides and serves as a vital building block for innovative solutions in agriculture and drug development. chemimpex.com Its structural features also lend themselves to modifications for creating other bioactive compounds. chemimpex.com

Intermediates in Pharmaceutical Synthesis

The utility of this compound and its derivatives is particularly prominent in the pharmaceutical industry, where they are employed in the synthesis of various therapeutic agents. chemimpex.com

The chlorosulfonyl moiety is a precursor to the sulfonamide group, which is a key pharmacophore in a number of drug classes.

Diuretics: Sulfonamide-based diuretics, often used to treat hypertension and edema, can be synthesized from chlorosulfonylated precursors. For example, the synthesis of the potent loop diuretic bumetanide involves a synthetic route starting with p-chlorobenzoic acid, which undergoes chlorosulfonation, nitration, and ammonolysis to form a key sulfonamide intermediate. google.com While not directly using this compound, this illustrates the general synthetic strategy for this class of drugs where a chlorosulfonylated benzoic acid derivative is a key starting material.

Antidiabetic Agents: Sulfonylureas are a class of oral antidiabetic drugs used in the management of type 2 diabetes. The synthesis of these agents often involves the reaction of a sulfonamide with an isocyanate. Benzenesulfonamide (B165840) derivatives have been extensively studied for their hypoglycemic activity. nih.govresearchgate.net For instance, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamides showed considerable antidiabetic efficacy when compared to the standard drug, glibenclamide. nih.govresearchgate.net The synthesis of such compounds typically starts from a corresponding sulfonyl chloride, highlighting the importance of precursors like this compound.

Derivatives of this compound have shown promise in the development of novel anticancer agents. Researchers have synthesized N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines which have demonstrated cytotoxic activity against various human tumor cell lines. researchgate.net For example, certain sulfonamides have shown high activity against breast and colon cancer cell lines, with IC50 values in the low micromolar range. researchgate.net These compounds are often designed as molecular hybrids, combining the sulfonamide moiety with other pharmacophores known for their anticancer properties. researchgate.net

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. nih.govunifi.it Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.govekb.eg Aromatic and heterocyclic sulfonamides are well-known inhibitors of CAs. nih.govunifi.it

Novel series of N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have been synthesized and evaluated as inhibitors of several human carbonic anhydrase isoforms, including the cancer-associated isozymes CA IX and XII. nih.gov Some of these compounds have shown potent inhibition, with KI values in the nanomolar range. nih.gov The data below showcases the inhibitory activity of some of these derivatives.

| Compound | hCA I KI (nM) | hCA II KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) |

| Derivative 1 | 87 | 7.8 | 4.7 | 0.96 |

| Derivative 2 | 6506 | 4500 | 416 | 540 |

This table presents a range of inhibitory constants (KI) for a series of synthesized N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines against four human carbonic anhydrase (hCA) isoforms. nih.gov

Sulfonamides, derived from sulfonyl chlorides, were among the first effective antimicrobial drugs and continue to be a source of new antibacterial and antifungal agents.

Antibacterial Agents: Novel sulfonamides incorporating various scaffolds have been designed and synthesized to combat bacterial infections, including those caused by resistant strains. For example, a series of sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold were evaluated for their in vitro activity against a panel of bacteria. nih.gov One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 15.62 to 31.25 μmol/L. nih.gov

Antifungal Agents: The development of new antifungal agents is crucial due to the rise of fungal infections and drug resistance. mdpi.com Arylsulfonamides have demonstrated excellent bioactivity against various fungi. mdpi.com For instance, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide was identified as a highly active compound against Botrytis cinerea, with an EC50 value of 4.17 μg/mL, which was better than the commercial fungicide procymidone. mdpi.com While not directly derived from this compound, this highlights the potential of the broader class of arylsulfonamides in antifungal research.

Agrochemical Synthesis

In addition to pharmaceuticals, this compound and its analogs are valuable in the synthesis of agrochemicals, particularly herbicides. 2-Chloro-5-(methylsulfonyl)benzoic acid, a related compound, is noted for its selective herbicidal properties. chemimpex.com It functions by inhibiting specific biochemical pathways in plants, allowing for targeted weed control with minimal damage to crops. chemimpex.com The sulfonylurea class of herbicides, for example, are known for their high efficacy at low application rates. nih.gov The synthesis of such herbicides often involves the reaction of a sulfonyl chloride with an appropriate amine or isocyanate, underscoring the importance of chlorosulfonylated benzoic acids as key intermediates in modern agriculture. nih.gov

Reagents in Analytical Chemistry

Following a comprehensive review of scientific literature and chemical databases, there is no documented application of This compound as a reagent in the specific analytical chemistry contexts outlined below. Research into derivatization agents for enhanced chromatographic and mass spectrometric analysis has primarily focused on other related compounds.

Charge-Switch Derivatization Methods

No evidence exists in published scientific literature to support the use of This compound in charge-switch derivatization methods. This approach, which involves altering the charge state of an analyte to improve its detection in mass spectrometry, has been explored with other reagents, but not with this specific compound. Consequently, there are no research findings, data, or established protocols for its application in this area.

Computational and Spectroscopic Characterization in Research

Computational Chemistry Studies

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of molecular properties and reaction mechanisms before extensive laboratory work is undertaken. For compounds like 5-(Chlorosulfonyl)-2-methylbenzoic acid and its derivatives, these studies are crucial for assessing their potential in fields such as medicinal chemistry.

Molecular modeling and docking are instrumental in evaluating the potential of a compound to act as a drug. These in silico methods predict how a molecule might interact with biological targets and its likely pharmacokinetic profile.

Drug-Likeness and Physicochemical Properties: Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. For derivatives of benzenesulfonamides and benzoic acids, computational tools are routinely used to calculate key physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors mdpi.comnih.gov. These predictions help researchers prioritize which derivatives to synthesize and test.

ADMET Prediction: ADMET studies predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. The availability of reliable computational models for ADMET parameters is critical in the early stages of drug discovery to filter out candidates with unfavorable profiles, thereby reducing the high attrition rates in later clinical trials audreyli.combenthamscience.com. For sulfonamide-containing molecules, which are known to inhibit enzymes like carbonic anhydrases, online servers and specialized software are used to predict properties such as blood-brain barrier permeability, gastrointestinal absorption, and potential toxicity mdpi.comnih.gov. These predictive models are built on extensive experimental data and help guide the structural modification of lead compounds to improve their ADMET profiles audreyli.com.

Table 1: Predicted ADMET and Drug-Likeness Parameters for Structurally Related Compounds This table is illustrative of the types of data generated in computational studies for compounds analogous to this compound.

| Parameter | Predicted Value/Classification | Importance in Drug Discovery |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Moderate to High | An in vitro model for predicting human drug absorption. |

| Blood-Brain Barrier (BBB) Permeant | No | Indicates whether the compound is likely to cross into the central nervous system. |

| P-glycoprotein (PGP) Substrate | No | Predicts if the compound will be actively pumped out of cells, affecting its distribution. |

| AMES Toxicity | Non-mutagenic | Screens for potential to cause DNA mutations. |

| Lipinski's Rule of Five Violations | 0 | Assesses the compound's overall drug-likeness for oral administration. |

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is an indispensable tool for understanding reaction mechanisms, predicting reactivity, and interpreting spectroscopic data.

In the context of reactions involving sulfonyl chlorides, DFT calculations provide deep insights into the stability of intermediates and the energy barriers of transition states. For example, studies on the amino-sulfonylation of alkenes using N-sulfonyl ketimines have employed DFT to elucidate the free energy profiles of different reaction pathways nih.gov. These calculations help explain the high regioselectivity observed in such reactions by comparing the stability and reactivity of the generated tosyl and iminyl radicals nih.gov. By applying DFT, researchers can understand the underlying electronic effects that govern a reaction's outcome, which is crucial for designing new synthetic methodologies and bifunctional reagents nih.gov. Such mechanistic understanding is vital for controlling the reactivity of the highly functionalized this compound in synthetic applications.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are the cornerstone for confirming the structure of newly synthesized or isolated chemical compounds. A combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous structural determination of this compound.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are used to confirm the substitution pattern on the aromatic ring and the presence of all functional groups chemicalbook.com.

¹H NMR: The proton NMR spectrum would show distinct signals for the three aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of their relative positions on the benzene (B151609) ring. The methyl group would appear as a singlet, while the carboxylic acid proton would typically be a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule docbrown.info. For this compound, eight distinct signals would be expected: one for the methyl carbon, one for the carboxylic carbon, and six for the aromatic carbons, confirming the asymmetric substitution of the ring.

Table 2: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard like tetramethylsilane (TMS). The data presented is a representative interpretation based on known spectral data for analogous compounds.

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~13.0 | -COOH (Carboxylic acid proton) |

| ¹H | 7.5 - 8.2 | Ar-H (Aromatic protons) |

| ¹H | ~2.6 | -CH₃ (Methyl protons) |

| ¹³C | ~168 | -COOH (Carboxylic carbon) |

| ¹³C | 125 - 145 | Ar-C (Aromatic carbons) |

| ¹³C | ~20 | -CH₃ (Methyl carbon) |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula with high confidence nih.gov.

For this compound (C₈H₇ClO₄S), HRMS would confirm the molecular ion peak corresponding to its exact mass. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions nih.govnih.gov. The isotopic pattern of the molecular ion is also highly informative; the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would result in a characteristic isotopic cluster, further confirming the compound's identity acdlabs.com.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

The IR spectrum of this compound would display characteristic absorption bands for each of its functional groups. The sulfonyl chloride group exhibits two strong, characteristic stretching bands for the S=O bond acdlabs.com. The carboxylic acid group is identified by a very broad O-H stretching band and a strong C=O stretching band.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| ~3080 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| 1380 - 1365 | S=O asymmetric stretch | Sulfonyl chloride (-SO₂Cl) |

| 1190 - 1170 | S=O symmetric stretch | Sulfonyl chloride (-SO₂Cl) |

Chromatographic Techniques for Purity and Analysis

The analysis of this compound relies on various chromatographic methods to ensure its purity and to monitor its reactions. The choice of technique depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the complexity of the sample matrix, and the volatility of the compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for monitoring reaction progress and assessing the purity of compounds. libretexts.orgfishersci.com For this compound, TLC is employed as a quick qualitative check. The separation principle is based on the differential partitioning of the compound between a solid stationary phase (typically silica gel) and a liquid mobile phase. utexas.edu

The polarity of this compound, influenced by its carboxylic acid and chlorosulfonyl functional groups, dictates its behavior in a TLC system. A common challenge with sulfonyl chlorides is their potential for hydrolysis to the corresponding sulfonic acid on the silica gel plate, which can lead to streaking or the appearance of multiple spots. chemicalforums.com

Research Findings: In a typical TLC analysis, a solution of the compound is spotted onto a silica gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of eluent is critical; a common starting solvent system for polar, aromatic acids is a mixture of a non-polar solvent like toluene or hexane with a more polar solvent such as ethyl acetate or ethanol. sigmaaldrich.com The ratio is adjusted to achieve an optimal retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org For acidic compounds like this compound, adding a small amount of acetic acid to the mobile phase can improve spot shape and resolution. researchgate.net Visualization of the spots is typically achieved under UV light (at 254 nm), as the aromatic ring absorbs UV radiation. sigmaaldrich.com

Table 1: Representative TLC Parameters for Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 MS-grade sigmaaldrich.com |

| Mobile Phase | Toluene / Ethanol (9:1, v/v) sigmaaldrich.com |

| Development Time | Approximately 8 minutes for a 5 cm migration distance sigmaaldrich.com |

| Detection | UV light at 254 nm sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. It offers higher resolution, better reproducibility, and greater sensitivity compared to TLC. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing aromatic acids.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol (B129727). sielc.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Research Findings: For analogs such as 2-chloro-5-(chlorosulfonyl)benzoic acid, RP-HPLC methods have been established using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid. sielc.com The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. ekb.eg Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring shows strong absorbance, such as 230 nm. patsnap.com A novel derivatization method using a related compound, 3-(chlorosulfonyl)benzoic acid, has been developed for the sensitive analysis of other molecules, highlighting the utility of this class of compounds in advanced analytical techniques. nih.govacs.org

Table 2: Typical HPLC Conditions for Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) sielc.compatsnap.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile sielc.comacs.org |

| Elution | Gradient elution ekb.eg |

| Flow Rate | 1.0 mL/min patsnap.com |

| Column Temperature | 30 °C patsnap.com |

| Detection | UV at 230 nm patsnap.com |

| Injection Volume | 10 µL patsnap.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For GC-MS analysis, compounds must be volatile and thermally stable. While the carboxylic acid group of this compound makes it non-volatile, it can be analyzed after derivatization, typically by converting the carboxylic acid to a more volatile ester, such as a methyl ester. researchgate.net However, the sulfonyl chloride group itself is reactive and may degrade at high temperatures in the GC injector.

Research Findings: The analysis of related sulfonyl chlorides and benzoic acid derivatives by GC-MS provides a framework for a potential method. rsc.org A typical GC-MS analysis would involve a capillary column, such as a DB-5MS, which is a low-polarity column suitable for a wide range of compounds. rsc.org The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. mdpi.com

The mass spectrometer fragments the eluted compounds into characteristic ions. For the methyl ester of this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak, as well as fragment ions corresponding to the loss of chlorine, the sulfonyl chloride group, and other characteristic cleavages of the aromatic ring and ester group. nih.gov The fragmentation pattern provides a "fingerprint" that allows for definitive identification of the compound. For instance, the mass spectrum of a related compound, m-(chlorosulfonyl)benzoic acid, shows characteristic fragmentation that aids in its identification. nist.gov

Table 3: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Description |

| Column | RTX-5MS (30 m × 0.25 mm × 0.25 μm) rsc.org |

| Carrier Gas | Helium at a linear velocity of 40 cm/sec rsc.org |

| Injector Temperature | 280 °C rsc.org |

| Oven Program | Start at 50°C (1 min hold), ramp at 25°C/min to 300°C (3 min hold) rsc.org |

| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.com |

| Mass Range | m/z 50-400 rsc.org |

Q & A

Basic: What are the common synthetic routes for 5-(Chlorosulfonyl)-2-methylbenzoic acid, and what factors influence reaction efficiency?

The synthesis typically involves chlorosulfonation of 2-methylbenzoic acid derivatives. A key method includes introducing the chlorosulfonyl group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Alternative routes may employ nucleophilic substitution, where pre-functionalized intermediates (e.g., sulfonic acid derivatives) react with thionyl chloride (SOCl₂) to introduce the chlorosulfonyl moiety. Reaction efficiency depends on:

- Temperature control : Excessive heat can lead to decomposition or polysubstitution.

- Solvent choice : Dichloromethane or chloroform is preferred for their inertness .

- Catalyst use : Acidic catalysts (e.g., H₂SO₄) enhance electrophilic substitution in aromatic systems .

Advanced: How can researchers address discrepancies in reported purity levels of this compound obtained via different synthetic methods?

Discrepancies often arise from competing side reactions (e.g., formation of sulfonic acid byproducts) or incomplete purification. Strategies include:

- Chromatographic purification : Reverse-phase HPLC with C18 columns can resolve sulfonic acid contaminants .

- Recrystallization optimization : Using mixed solvents (e.g., ethanol/water) to improve crystal lattice formation and remove impurities .

- Analytical validation : Cross-validate purity via LC-MS (to detect low-molecular-weight impurities) and elemental analysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and chlorosulfonyl group integration. The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the chlorosulfonyl group deshields adjacent protons .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 234.00205 for [M+H]⁺) verifies molecular composition .

- FT-IR : Strong S=O stretches (~1370 cm⁻¹ and 1170 cm⁻¹) and C=O (carboxylic acid) at ~1700 cm⁻¹ .

Advanced: What strategies can mitigate competing side reactions during the sulfonation of 2-methylbenzoic acid derivatives?

- Stepwise functionalization : Pre-protect the carboxylic acid group (e.g., as a methyl ester) to reduce its electron-withdrawing effect, which can hinder sulfonation .

- Regioselective directing groups : Introduce temporary substituents (e.g., nitro groups) to direct sulfonation to the desired position, followed by removal .

- Low-temperature kinetics : Slow addition of chlorosulfonic acid at sub-zero temperatures minimizes polysulfonation .

Basic: What are the key physicochemical properties of this compound critical for solubility and stability in experimental settings?

- LogP (1.986) : Indicates moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DMSO) .

- Thermal stability : Decomposes above 170°C; storage at 2–8°C in anhydrous conditions prevents hydrolysis .

- Hygroscopicity : The chlorosulfonyl group makes the compound moisture-sensitive; use desiccants during storage .

Advanced: How does the chlorosulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other sulfonylating agents?

The chlorosulfonyl group acts as a strong electrophile , enabling reactions with nucleophiles (e.g., amines, hydrazines) to form sulfonamides or sulfonyl hydrazides. Compared to tosyl or mesyl groups:

- Higher reactivity : The electron-withdrawing carboxylic acid at position 2 enhances the electrophilicity of the sulfonyl chloride .

- Steric effects : The methyl group at position 2 may hinder nucleophilic attack, requiring optimized stoichiometry or elevated temperatures .

- Applications : Used to synthesize bioactive sulfonylhydrazides for anticancer studies, as demonstrated in derivatives targeting AMPK activation .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in drug discovery contexts?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes like AMPK) to prioritize derivatives for synthesis .

- QSAR modeling : Correlate substituent effects (e.g., fluorine vs. methyl groups) with bioavailability or toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.